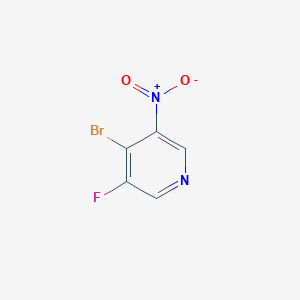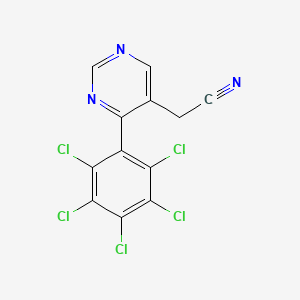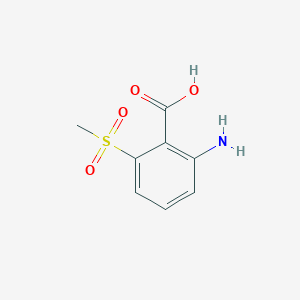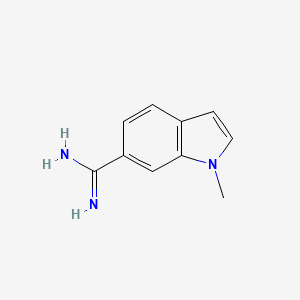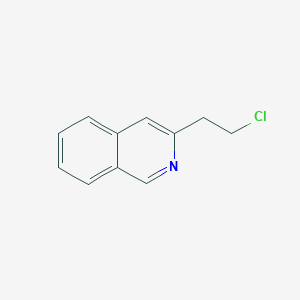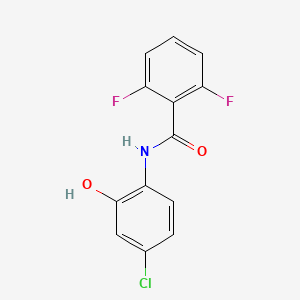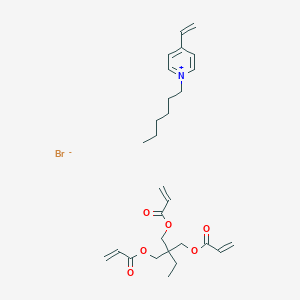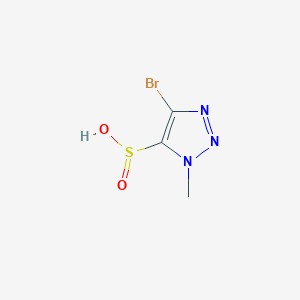
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a sulfinic acid group at the fifth position of the triazole ring. It is a solid compound that is typically yellow in color and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,2,3-triazole followed by the introduction of the sulfinic acid group. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The sulfinic acid group can be introduced through the reaction of the brominated triazole with a sulfinic acid derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed:
Oxidation: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonic acid
Reduction: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
Substitution: Various substituted triazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.
Comparación Con Compuestos Similares
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-1H-1,2,3-triazole-5-sulfinic acid: Lacks the methyl group, affecting its solubility and stability.
The presence of both the bromine atom and the sulfinic acid group in this compound makes it unique and versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C3H4BrN3O2S |
|---|---|
Peso molecular |
226.05 g/mol |
Nombre IUPAC |
5-bromo-3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4BrN3O2S/c1-7-3(10(8)9)2(4)5-6-7/h1H3,(H,8,9) |
Clave InChI |
ADNWPOZGXIJCIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
